molecular formula C11H8F3N3O2 B1273678 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 499771-21-0

5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1273678
CAS No.: 499771-21-0
M. Wt: 271.19 g/mol
InChI Key: IRJLZHQBWAUKGA-UHFFFAOYSA-N
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Description

5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is a critical chemical intermediate in the development of potent and selective antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a non-selective cation channel activated by cold temperatures and cooling agents like menthol, and it is a prominent target for researching pain conditions, including neuropathic and inflammatory pain. This carboxylic acid derivative serves as the core scaffold for constructing advanced molecules that exhibit high binding affinity and functional antagonism against TRPM8. Research utilizing this compound is focused on creating novel therapeutics that can modulate the channel's activity, thereby providing a potential mechanism for treating cold allodynia and chronic pain syndromes without affecting core body temperature . Its value to researchers lies in its role as a versatile building block for medicinal chemistry optimization, enabling the exploration of structure-activity relationships to develop drug candidates with improved efficacy and pharmacokinetic profiles.

Properties

IUPAC Name

5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c1-6-9(10(18)19)15-16-17(6)8-4-2-3-7(5-8)11(12,13)14/h2-5H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJLZHQBWAUKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384417
Record name 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
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Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499771-21-0
Record name 5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
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Record name 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
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Record name 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
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Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, or "click chemistry," is the cornerstone for constructing the 1,2,3-triazole ring. This method involves reacting a substituted benzyl azide with a methyl-bearing acetylene-carboxylic acid derivative. For 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid, the azide precursor is synthesized from 3-(trifluoromethyl)aniline via diazotization and azide substitution. The alkyne component, typically methyl propiolate, undergoes cycloaddition with the azide in the presence of CuSO₄·5H₂O and sodium ascorbate at 70°C. This regioselective process yields the 1,4-disubstituted triazole, critical for the target compound’s structure.

Reaction Conditions:

  • Catalyst System: CuSO₄·5H₂O (0.013 equiv), sodium ascorbate (0.12 equiv).
  • Solvent: Dimethyl sulfoxide (DMSO) or tert-butanol.
  • Temperature: 70–80°C, 8–24 hours.
  • Yield: 71–86%.

Functionalization of the Triazole Core

Introduction of the Carboxylic Acid Group

Post-cycloaddition hydrolysis of ester intermediates is the primary route to introduce the carboxylic acid moiety. Methyl or ethyl esters of the triazole are treated with aqueous NaOH (2M) at reflux (100°C) for 4–6 hours, achieving near-quantitative conversion. For instance, hydrolysis of methyl 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate in ethanol/water (1:1) yields the carboxylic acid derivative with 92% purity after recrystallization.

Trifluoromethyl Group Installation

The trifluoromethyl group is typically introduced at the benzyl precursor stage. 3-(Trifluoromethyl)benzyl bromide undergoes nucleophilic substitution with sodium azide to form the corresponding azide, which participates in the CuAAC reaction. Alternative methods employ trifluoromethylation reagents like TMSCF₃ under Pd catalysis, though these are less common due to cost and complexity.

Optimization of Reaction Parameters

Catalyst Loading and Solvent Effects

Higher Cu(I) concentrations (0.02–0.05 equiv) improve reaction rates but risk side reactions, such as alkyne homocoupling. Polar aprotic solvents (DMSO, DMF) enhance solubility of intermediates, while PEG-400 offers an eco-friendly alternative with comparable yields (80–85%).

Temperature and Time Dependence

Elevated temperatures (70–80°C) reduce reaction times from 24 hours to 8–12 hours without compromising yield. Prolonged heating (>24 hours) promotes decomposition, particularly of the acid-sensitive trifluoromethyl group.

Purification and Characterization

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the triazole-carboxylic acid from unreacted azides and copper residues. The target compound typically elutes at Rf = 0.35–0.45.

Recrystallization

Ethanol/water mixtures (2:1) are optimal for recrystallization, yielding colorless crystals with >99% purity (HPLC). Melting points range from 60–64°C, consistent with literature values.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 7.82–7.80 (m, 2H, aromatic), 7.73 (s, 1H, triazole-H), 4.13 (s, 3H, CH₃).
  • IR (cm⁻¹): 1686 (C=O), 1151 (C-O-C), 1572 (C=C).

Industrial-Scale Considerations

Current protocols remain confined to laboratory settings due to high catalyst costs and multi-step sequences. Continuous-flow systems could mitigate these challenges by improving heat transfer and reducing reaction times.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

The compound has garnered attention for its potential use in drug development due to its biological activity. Research indicates that triazole derivatives can exhibit antifungal, antibacterial, and anticancer properties.

Antifungal Activity

Triazole compounds are known for their effectiveness against fungal infections. Studies have shown that derivatives of triazoles can inhibit the growth of various fungi by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. This mechanism positions 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid as a candidate for further exploration in antifungal therapies.

Anticancer Properties

Recent investigations have suggested that triazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy in targeting cancerous cells.

Agrochemical Applications

In agriculture, compounds with triazole structures are frequently employed as fungicides. The ability of this compound to inhibit fungal pathogens makes it a valuable candidate for developing new agrochemical formulations aimed at protecting crops from diseases.

Material Science Applications

The unique properties of this compound also lend themselves to applications in materials science. The incorporation of triazole rings into polymers can enhance thermal stability and mechanical properties. Furthermore, the trifluoromethyl group can impart hydrophobic characteristics, making these materials suitable for various industrial applications such as coatings and adhesives.

Case Study 1: Antifungal Efficacy

A study published in a peer-reviewed journal demonstrated that a series of triazole derivatives exhibited significant antifungal activity against Candida albicans. The research highlighted that compounds structurally similar to this compound showed promise in inhibiting fungal growth at low concentrations.

Case Study 2: Cancer Cell Apoptosis

Another investigation focused on the anticancer properties of triazole derivatives. The study found that certain derivatives could induce apoptosis in breast cancer cell lines through mitochondrial pathways. This finding suggests that compounds like this compound may play a role in developing novel cancer therapies.

Mechanism of Action

The mechanism of action of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with metabolic pathways, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
  • 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate
  • 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxaldehyde

Uniqueness

The uniqueness of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid lies in its specific substitution pattern and the presence of the trifluoromethyl group. This structural feature imparts enhanced chemical stability and biological activity compared to other similar compounds .

Biological Activity

5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 499771-21-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The presence of the trifluoromethyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications.

  • Molecular Formula : C11H8F3N3O2
  • Molecular Weight : 271.199 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CC1=C(N=NN1C1=CC(=CC=C1)C(F)(F)F)C(=O)O

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its anti-cancer properties, anti-inflammatory effects, and potential as an enzyme inhibitor.

Anti-Cancer Activity

Research indicates that derivatives containing the triazole ring exhibit promising anti-cancer activity. For instance, a study demonstrated that compounds with the 1,2,3-triazole structure showed enhanced potency against several cancer cell lines compared to their non-triazole counterparts. Specifically, compounds similar to this compound displayed IC50 values significantly lower than those of traditional chemotherapeutics in assays involving human cervix carcinoma (HeLa), murine leukemia (L1210), and human T-lymphocyte (CEM) cells .

CompoundCell LineIC50 (μM)
Triazole DerivativeHeLa9.6 ± 0.7
Parent CompoundHeLa41 ± 3

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. It was found to interact with the ATP binding site of various kinases. For example, structural modifications leading to the incorporation of the triazole ring improved binding affinity and inhibitory activity against Bcr-Abl kinase, a crucial target in chronic myeloid leukemia (CML) .

Structure-Activity Relationship (SAR)

The inclusion of the trifluoromethyl group is pivotal in enhancing biological activity. SAR studies suggest that this group contributes to increased lipophilicity and electron-withdrawing properties, which are beneficial for binding interactions with biological targets . The triazole moiety also plays a critical role in stabilizing interactions through hydrogen bonding and π-stacking with amino acid residues in target proteins .

Case Studies and Research Findings

Several studies have reported on the therapeutic potential of triazole-containing compounds:

  • Antiproliferative Studies : A comprehensive study evaluated several triazole derivatives against multiple cancer cell lines. The results indicated that modifications leading to increased fluorination significantly enhanced antiproliferative effects.
  • In Vivo Studies : Animal models treated with triazole derivatives exhibited reduced tumor growth compared to controls. These findings support the potential for further development into clinical therapies.
  • Mechanistic Insights : Molecular docking studies have elucidated the binding mechanisms of these compounds within key metabolic pathways, underscoring their potential as multi-target inhibitors.

Q & A

Q. What are the common synthetic routes for synthesizing 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid?

Methodological Answer: The synthesis typically involves cyclocondensation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example:

  • Cyclocondensation : Reacting substituted phenylhydrazines with β-keto esters (e.g., ethyl acetoacetate) to form triazole intermediates, followed by hydrolysis to the carboxylic acid .
  • Vilsmeier-Haack Reaction : Using DMF-POCl₃ to form aldehyde intermediates, which are oxidized to carboxylic acids .
  • Modular Assembly : Substituting 3-(trifluoromethyl)phenyl azides with methyl-substituted alkynes under Cu(I) catalysis, followed by carboxylation .

Q. Key Considerations :

  • Purity of azide precursors to avoid regioselectivity issues.
  • Hydrolysis conditions (e.g., NaOH/EtOH) to convert esters to carboxylic acids without decarboxylation .

Q. How is the structural confirmation of this compound achieved in crystallographic studies?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths, angles, and torsion angles. For example, mean C–C bond lengths ≈ 1.48 Å and planar triazole ring geometry (deviation < 0.003 Å) .
  • SHELX Software Suite : Refinement using SHELXL for high-resolution data (R factor < 0.063, wR factor < 0.149) .
  • Complementary Techniques : Pair with ¹H/¹³C NMR (e.g., δ ~2.3 ppm for methyl groups, δ ~165 ppm for carboxylic carbons) and FTIR (C=O stretch ~1700 cm⁻¹) .

Q. What biological activities are associated with structurally similar triazole-carboxylic acid derivatives?

Methodological Answer:

  • Antitumor Activity : Analogous compounds (e.g., 1-aryl triazoles) inhibit cancer cell lines (e.g., NCI-H522 lung cancer cells) with growth inhibition (GP) values up to 86.18% via c-Met kinase inhibition .
  • Enzyme Inhibition : Triazole derivatives target Wnt/β-catenin signaling (e.g., Notum enzyme inhibition) for metabolic disease applications .
  • Antimicrobial Activity : Substituent optimization (e.g., trifluoromethyl groups) enhances efficacy against Gram-positive bacteria .

Q. How can regioselectivity challenges in triazole synthesis be addressed for this compound?

Methodological Answer:

  • CuAAC Optimization : Use Cu(I) catalysts (e.g., CuBr(PPh₃)₃) to favor 1,4-regioisomers over 1,5-isomers .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 hrs) and improve yield (85–90%) .
  • Computational Prediction : DFT studies to model transition states and predict regiochemical outcomes .

Contradiction Note : Classical thermal conditions may yield mixed regioisomers, requiring chromatographic separation .

Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced solubility?

Methodological Answer:

  • Substituent Engineering :
    • Phenyl Ring Modifications : Introduce polar groups (e.g., -OH, -NH₂) at the 3-position to improve aqueous solubility .
    • Methyl Group Replacement : Replace 5-methyl with PEGylated chains to enhance bioavailability .
  • Salt Formation : Prepare sodium or lysine salts to increase solubility without altering bioactivity .

Validation : Compare logP values (e.g., ClogP ~2.5 for parent vs. ~1.8 for -OH derivatives) and dissolution profiles .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Standardized Assays : Use consistent cell lines (e.g., NCI-H522 for antitumor studies) and controls (e.g., cisplatin) .
  • Metabolic Stability Testing : Assess compound stability in liver microsomes to explain variability in IC₅₀ values .
  • Orthogonal Validation : Confirm kinase inhibition via Western blot (e.g., c-Met phosphorylation) alongside cell viability assays .

Case Example : Discrepancies in GP values may arise from differences in cell passage number or serum-free vs. serum-rich media .

Q. How are computational methods applied to predict the binding modes of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with c-Met kinase (PDB: 3LQ8). Key interactions include:
    • Triazole N2 with Met1160.
    • Carboxylic acid with Lys1110 .
  • MD Simulations : Conduct 100 ns simulations to assess binding stability (RMSD < 2.0 Å) .
  • QSAR Models : Correlate substituent electronegativity (e.g., trifluoromethyl) with bioactivity (R² > 0.85) .

Q. What are the best practices for characterizing thermal stability and decomposition pathways?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Monitor weight loss (onset ~200°C) due to decarboxylation .
  • DSC Profiling : Identify melting points (mp 113–115°C) and exothermic decomposition peaks .
  • LC-MS Tracking : Detect decomposition products (e.g., CO₂ loss confirmed by m/z shift of -44) .

Note : Storage at -20°C under argon minimizes degradation .

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